molecular formula C17H13ClF3N3O B2380432 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one CAS No. 400081-30-3

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one

Cat. No.: B2380432
CAS No.: 400081-30-3
M. Wt: 367.76
InChI Key: QYLXLJIKVGJPCS-XFXZXTDPSA-N
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Description

This compound belongs to a class of indol-2-one derivatives featuring a pyridinyl substituent and a (dimethylamino)methylidene group. The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is a critical structural element, likely contributing to electronic and steric effects that influence bioactivity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may optimize target binding .

Properties

IUPAC Name

(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c1-23(2)9-12-11-5-3-4-6-14(11)24(16(12)25)15-13(18)7-10(8-22-15)17(19,20)21/h3-9H,1-2H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLXLJIKVGJPCS-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C2=CC=CC=C2N(C1=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Intermediate: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.

    Indole Synthesis: The indole ring is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling Reaction: The pyridine and indole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Modification: The dimethylamino group is introduced through a nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridine and indole rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions, various ligands for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties
The compound exhibits promising anticancer activity. Studies indicate that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro evaluations have shown that the compound can induce cytotoxicity in various cancerous cells, suggesting its potential as a lead compound for further development in oncology.

Antimicrobial Effects
Research has demonstrated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli indicate its potential as an antibacterial agent .

Microorganism Zone of Inhibition (mm) MIC (μg/mL)
Staphylococcus aureus1750
Escherichia coli1640
Bacillus subtilis1460

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of the pyridine ring and subsequent functionalization with chloro and trifluoromethyl substituents. Various synthetic routes have been explored to optimize yield and purity, often utilizing reaction intermediates to facilitate the introduction of the indole moiety.

Key Synthetic Steps:

  • Formation of Pyridine Ring: Starting materials containing chloro and trifluoromethyl groups are reacted under controlled conditions.
  • Indole Synthesis: The pyridine derivative undergoes cyclization to form the indole structure.
  • Final Coupling: The dimethylaminomethylidene group is introduced through a condensation reaction.

Case Studies

Case Study 1: Anticancer Activity Evaluation
A study assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis via caspase activation .

Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was evaluated against clinical isolates of Staphylococcus aureus. The study found that the compound exhibited a strong bactericidal effect, outperforming several standard antibiotics in terms of efficacy. The researchers concluded that this compound could serve as a template for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Core Structural Features

The compound shares a common indol-2-one scaffold with modifications at the 1- and 3-positions:

  • 1-position : Substituted with 3-chloro-5-(trifluoromethyl)-2-pyridinyl, distinguishing it from analogs with benzyl () or phenyl groups ().
  • 3-position: Features a (Z)-configured (dimethylamino)methylidene group, a motif also observed in HCV inhibitors (–2) and crystallographically characterized isoindol derivatives () .

Key Analog Compounds and Comparative Data

Compound Name Substituents (1-position) 3-position Substitution Biological Target/Activity Molecular Weight (g/mol) LogP*
Target Compound 3-chloro-5-(trifluoromethyl)-2-pyridinyl (Z)-(dimethylamino)methylidene Not explicitly stated (agrochemical?) ~423.7 (calculated) ~3.5
1-[(4-Fluorophenyl)methyl]-3-[(dimethylamino)methylidene]-5-fluoro-1H-indol-2-one () 4-Fluorobenzyl (Z)-(dimethylamino)methylidene HCV p7 channel inhibition 342.3 2.8
1-[(4-Fluorophenyl)methyl]-3-(propargyloxy)phenylamino-methylidene-1H-indol-2-one () 4-Fluorobenzyl Propargyloxy-phenylamino-methylidene HCV p7 channel inhibition 429.4 3.2
[(1Z)-3-Chloro-1H-isoindol-1-ylidene]methyldimethylamine () Isoindol core (Z)-(dimethylamino)methylidene Structural study (no bioactivity data) 208.7 1.9
Fluopyram () Benzamide backbone Trifluoromethylpyridinyl Fungicide (SDHI inhibitor) 396.8 3.0

*LogP values estimated using fragment-based methods.

Impact of Substituents on Properties

  • Trifluoromethylpyridinyl Group : Enhances lipophilicity and resistance to oxidative metabolism compared to benzyl or phenyl analogs (e.g., vs. Target Compound) .
  • (Dimethylamino)methylidene Group: Stabilizes the Z-configuration via intramolecular hydrogen bonding (observed in ’s crystal structure, R factor = 0.032) and may enhance solubility through protonation .

Biological Activity

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C18H12ClF3N2OC_{18}H_{12}ClF_{3}N_{2}O with a molecular weight of 364.76 g/mol. The structural components include a pyridine ring substituted with a trifluoromethyl group and an indole moiety, which are known to influence biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Activity
    • The compound showed selective antibacterial activity against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM. The mechanism of action involves inhibition of protein synthesis and disruption of cell wall synthesis, leading to bactericidal effects .
  • Antifungal Activity
    • In antifungal assays, the compound demonstrated moderate activity against Candida species, with MIC values reported between 106.91 and 208.59 μM, surpassing the activity of fluconazole in some cases .
  • Biofilm Inhibition
    • The compound exhibited promising antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) showing effective reductions in biofilm formation .

The biological activity of the compound is attributed to its ability to interact with bacterial ribosomes, leading to the inhibition of protein synthesis. Additionally, docking studies have indicated potential interactions with key enzymes involved in bacterial cell wall biosynthesis .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (such as chlorine and trifluoromethyl groups) appears to enhance the antibacterial efficacy of the compound. Modifications in the indole structure also play a crucial role in its biological activity. For instance, derivatives with varying substituents on the indole ring showed different levels of antimicrobial potency .

Summary of Biological Activities

Activity TypeTarget OrganismsMIC (μM)Mechanism of Action
AntibacterialStaphylococcus aureus15.625 - 125Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of cell wall synthesis
AntifungalCandida species106.91 - 208.59Unknown; requires further investigation
Biofilm InhibitionMRSAMBIC: 62.216 - 124.432Inhibition of biofilm formation

Q & A

Q. What are the common synthetic routes for preparing 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one, and what analytical methods validate its purity?

The synthesis typically involves coupling a 3-chloro-5-(trifluoromethyl)pyridine derivative with an indole precursor. For example, highlights a related compound synthesized via coupling reactions, where the pyridine ring is functionalized with a trifluoromethyl group before cross-coupling with an indole moiety. Key steps include:

  • Nucleophilic substitution to introduce the trifluoromethyl group.
  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indole fragment.
  • Schiff base formation to introduce the (Z)-dimethylamino methylidene group.
    Validation involves HPLC (≥95% purity), <sup>1</sup>H/<sup>13</sup>C NMR (to confirm stereochemistry), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are critical for characterizing the stereochemistry of the (Z)-dimethylamino methylidene group?

  • NMR Spectroscopy : The (Z)-configuration is confirmed by NOESY experiments, where spatial proximity between the dimethylamino protons and adjacent aromatic protons is observed.
  • IR Spectroscopy : Stretching frequencies for C=N bonds (1620–1680 cm⁻¹) distinguish between (Z) and (E) isomers.
  • X-ray Crystallography : Single-crystal studies (as in ) resolve bond angles and spatial arrangement definitively. For example, bond angles around the methylidene group should align with DFT-optimized geometries .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MOE) predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the electron density distribution of the trifluoromethylpyridine ring to predict sites susceptible to nucleophilic attack. For instance:

  • HOMO-LUMO analysis identifies electron-deficient regions (e.g., the 3-chloro position).
  • Molecular Operating Environment (MOE) software () simulates transition states for substitution reactions, providing activation energy estimates.
    A study in used MOE to optimize reaction pathways for similar indole derivatives, achieving a 12% reduction in energy barriers by adjusting solvent polarity .

Q. How can conflicting biological activity data from different studies be resolved?

Contradictions in bioactivity (e.g., IC50 variability) may arise from:

  • Solvent effects : DMSO vs. aqueous buffers alter compound aggregation.
  • Isomerization : (Z) to (E) isomerization under assay conditions.
    Methodological resolution :
  • Use HPLC-coupled bioassays to monitor isomer stability during testing.
  • Apply meta-analysis (e.g., Bayesian statistics) to normalize data across studies, accounting for variables like pH and temperature .

Q. What experimental design strategies optimize the synthesis yield while minimizing byproducts?

A Design of Experiments (DoE) approach (as in ) can systematically vary parameters:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent (DMF vs. THF).
  • Response variables : Yield, purity, and byproduct formation.
    For example, a Plackett-Burman design identified temperature as the most significant factor (p < 0.01) for a related indole synthesis, improving yield from 45% to 72% .

Q. How do steric and electronic effects influence the compound’s binding affinity in protein-ligand interactions?

  • Steric effects : The trifluoromethyl group’s bulkiness may hinder docking into hydrophobic pockets. Molecular dynamics simulations (e.g., using GROMACS ) quantify steric clashes.
  • Electronic effects : The electron-withdrawing Cl and CF3 groups polarize the pyridine ring, enhancing hydrogen bonding with residues like Asp/Glu.
    ’s crystal structure data showed that substituting Cl with smaller groups (e.g., F) improved binding by 1.8 kcal/mol in a kinase assay .

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